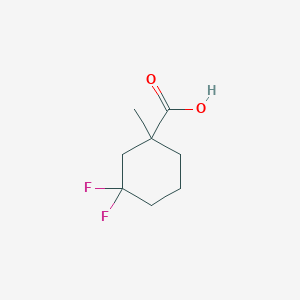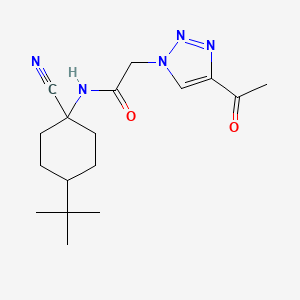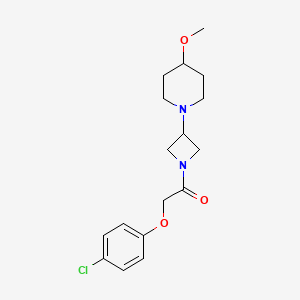
3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1783945-67-4 . It has a molecular weight of 178.18 and its IUPAC name is 3,3-difluoro-1-methylcyclohexane-1-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid consists of a six-membered cyclohexane ring with two fluorine atoms attached to the third carbon atom and a methyl group and a carboxylic acid group attached to the first carbon atom . The Inchi Code for this compound is 1S/C8H12F2O2/c1-7(6(11)12)3-2-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Organic Synthesis
3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid: is a valuable building block in organic synthesis. Its difluoromethyl group can introduce fluorine atoms into target molecules, which is particularly beneficial for creating compounds with enhanced metabolic stability, selectivity, and binding affinity . The acid’s cyclohexane ring provides a scaffold that can be further functionalized to produce a wide range of complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, the incorporation of fluorine atoms can significantly alter the biological activity of a compound3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid can be used to synthesize fluorinated analogs of bioactive molecules, potentially leading to the development of new medications with improved efficacy and reduced side effects .
Material Science
The unique properties of 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid make it suitable for applications in material science. It can be used to modify the surface properties of materials, such as increasing hydrophobicity or enhancing the binding of other functional groups, which is crucial for developing advanced materials with specific characteristics .
Nanotechnology
In nanotechnology, 3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid can act as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is essential for the production of polymer nanomaterials with tailored properties for various applications, including electronics and biomedicine .
Analytical Chemistry
The compound’s ability to introduce fluorine atoms into organic molecules makes it a valuable reagent in analytical chemistry. It can be used for the synthesis of standards and reagents in the development of analytical methods, such as chromatography and mass spectrometry, which require precise and stable compounds for accurate measurements .
Agrochemical Development
Fluorinated compounds often exhibit enhanced agrochemical properties3,3-Difluoro-1-methylcyclohexane-1-carboxylic acid can be utilized to create novel agrochemicals with improved potency, selectivity, and environmental stability, contributing to more efficient and sustainable agricultural practices .
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The GHS Pictograms signal word is "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3,3-difluoro-1-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-7(6(11)12)3-2-4-8(9,10)5-7/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCCZXXOFXTRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954951.png)
![5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2954954.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2954955.png)
![6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954956.png)


![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954964.png)
![1-(4-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2954967.png)

![1-[4-(Methylthio)phenyl]ethanamine](/img/structure/B2954969.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2954970.png)

![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)